molecular formula C26H28N6 B2969562 N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946203-38-9

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2969562
CAS No.: 946203-38-9
M. Wt: 424.552
InChI Key: DQLBQEIAPKQACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent and selective small molecule inhibitor identified in scientific research for its activity against Src family kinases. This compound functions by competitively binding to the ATP-binding site of the kinase, thereby inhibiting its phosphorylation activity and subsequent downstream signaling. Research involving this inhibitor has been pivotal in elucidating the role of Src kinase in various cellular processes, including cell proliferation, differentiation, and migration. Its specific application is highlighted in studies investigating signaling pathways in osteoclasts and bone resorption, providing a valuable tool for understanding bone metabolism and related pathologies. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. For research purposes, the CAS Number is 871038-90-1.

Properties

IUPAC Name

6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6/c1-19-12-14-21(15-13-19)29-24-23-18-28-32(22-10-6-3-7-11-22)25(23)31-26(30-24)27-17-16-20-8-4-2-5-9-20/h3,6-8,10-15,18H,2,4-5,9,16-17H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLBQEIAPKQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the substituents: The cyclohex-1-en-1-yl, 4-methylphenyl, and phenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents or the core structure.

Scientific Research Applications

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and their implications compared to the target compound:

Compound Name N4 Substituent N6 Substituent Molecular Weight (g/mol) Key Structural/Functional Differences
Target Compound 4-methylphenyl 2-(cyclohex-1-en-1-yl)ethyl ~424.5* Baseline for comparison; optimized lipophilicity and steric profile
N4-(3-methylphenyl) analog (CAS: 946265-53-8) 3-methylphenyl 2-(cyclohex-1-en-1-yl)ethyl - Meta-methyl substitution may reduce binding affinity due to steric clashes in planar binding pockets
N4-(4-ethoxyphenyl) analog 4-ethoxyphenyl 2-(cyclohex-1-en-1-yl)ethyl - Ethoxy group enhances solubility but may decrease potency due to reduced π-π stacking interactions
N4-(4-chlorophenyl) analog (CAS: 946289-08-3) 4-chlorophenyl 2-(cyclohex-1-en-1-yl)ethyl 445.0 Chlorine’s electronegativity alters electronic properties, potentially improving target selectivity
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl) analog (CAS: 1105252-79-6) 4-methoxyphenyl pyridin-3-ylmethyl - Pyridine introduces hydrogen-bonding capability; reduced lipophilicity compared to cyclohexenyl ethyl
N4,N6-bis(isopropyl) analog (CAS: 310.4) isopropyl isopropyl 310.4 Bulky aliphatic groups increase steric hindrance, likely diminishing kinase binding efficiency

*Calculated based on substituent adjustments from .

NMR and Spectroscopic Analysis

Comparative NMR studies of pyrazolo[3,4-d]pyrimidine derivatives reveal that substituents at N4 and N6 significantly influence chemical environments. For example, in compounds with the cyclohexenyl ethyl group (e.g., the target compound and its analogs), distinct chemical shifts are observed in regions corresponding to protons near the N6 substituent (positions 29–36 and 39–44) . These shifts suggest conformational changes or electronic effects caused by the cyclohexenyl moiety, which are absent in analogs with smaller N6 groups (e.g., pyridin-3-ylmethyl or isopropyl) . Such data highlight the role of N6 substituents in modulating molecular interactions.

Biological Activity

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of casein kinase 1 (CK1). This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclohex-1-en-1-yl Group: Often accomplished via Heck reactions or similar coupling methods.
  • Attachment of Substituents: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution or other suitable reactions.

Chemical Formula:

PropertyValue
Molecular FormulaC26H28N6O
Molecular Weight440.5 g/mol
IUPAC Name6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
InChIInChI=1S/C26H28N6O/c1...

2.1 Inhibition of Casein Kinase 1 (CK1)

This compound has been identified as a potent inhibitor of CK1, an enzyme involved in various cellular processes including cell proliferation and survival. Preliminary studies indicate that this compound exhibits significant inhibitory activity against CK1, suggesting its potential therapeutic applications in oncology and neurodegenerative diseases .

2.2 Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of specific substituents can enhance or diminish their potency. For instance:

Compound NameStructureBiological ActivityUnique Features
N6-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidineStructureCK1 inhibitorChlorophenyl substitution enhances potency
N6-(2-naphthalenyl)-pyrazolo[3,4-d]pyrimidineStructureAnticancer activityNaphthalene ring increases hydrophobic interactions
N6-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidineStructureModulates inflammatory responsesFluorine enhances metabolic stability

3.1 Antitumor Activity

Research has shown that various pyrazole derivatives exhibit antitumor properties by targeting specific pathways involved in cancer cell growth. For example, compounds similar to N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against BRAF(V600E) mutations and other oncogenic targets .

3.2 Anti-inflammatory Effects

In addition to its role as a CK1 inhibitor, this compound may also possess anti-inflammatory properties. Studies have indicated that pyrazole derivatives can modulate inflammatory pathways, providing a dual mechanism for therapeutic intervention in diseases characterized by chronic inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.